molecular formula C18H19F2N5O2 B10797496 3-[4-(Difluoromethoxy)phenyl]-5-(2-pyrrolidin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

3-[4-(Difluoromethoxy)phenyl]-5-(2-pyrrolidin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797496
M. Wt: 375.4 g/mol
InChI Key: CBYPWHTZBGGIHQ-UHFFFAOYSA-N
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Description

OSM-S-500 is a compound that belongs to the aminothienopyrimidine series, which has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-500 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of approximately 50% . An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-500 are not detailed, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of boronic acids and other reagents that are readily available or can be synthesized in bulk is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

OSM-S-500 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further evaluated for their biological activity .

Scientific Research Applications

OSM-S-500 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-500 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound acts as a pro-inhibitor, forming a covalent adduct with the enzyme, which is crucial for its antimalarial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-500 is unique due to its specific structural modifications, which enhance its activity and selectivity against Plasmodium falciparum. The presence of the sulfonamide group is essential for its activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H19F2N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-5-(2-pyrrolidin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C18H19F2N5O2/c19-18(20)27-14-5-3-13(4-6-14)17-23-22-15-11-21-12-16(25(15)17)26-10-9-24-7-1-2-8-24/h3-6,11-12,18H,1-2,7-10H2

InChI Key

CBYPWHTZBGGIHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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